Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester
Description
Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester (IUPAC name) is a branched ester derivative of hexadecanoic acid (palmitic acid) with a hydroxyl group at position 2 and a tetradecanoyloxy group at position 3 of the glycerol backbone. This compound is naturally occurring and has been identified in diverse contexts, including dairy products like T2 Ras cheese and medicinal plant extracts such as Rumex dentatus roots and Orychophragmus violaceus . Its structural complexity, featuring both hydroxyl and long-chain acyloxy groups, suggests roles in lipid metabolism, emulsification, and as a precursor for bioactive molecules.
Properties
IUPAC Name |
(2-hydroxy-3-tetradecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28-33(36)38-30-31(34)29-37-32(35)27-25-23-21-19-17-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJXLANKTSDJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167269 | |
| Record name | Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17637-37-5 | |
| Record name | Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17637-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester are currently unknown. This compound is structurally similar to other fatty acid esters, which are known to interact with a variety of biological targets, including enzymes and cell membrane components.
Mode of Action
Based on its structural similarity to other fatty acid esters, it may interact with its targets through hydrophobic interactions and hydrogen bonding.
Biochemical Pathways
Fatty acid esters are known to be involved in a variety of biological processes, including lipid metabolism and signal transduction.
Biological Activity
Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester, also known as 1-myristoyl-3-palmitoyl-rac-glycerol, is a diacylglycerol compound with the molecular formula C33H64O5 and a molecular weight of 540.9 g/mol. This compound is structurally characterized by its unique ester linkages and hydroxyl groups, which may influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | (2-hydroxy-3-tetradecanoyloxypropyl) hexadecanoate |
| CAS Number | 17637-37-5 |
| Molecular Weight | 540.9 g/mol |
| InChI | InChI=1S/C33H64O5/c1-3... |
The primary targets of this compound remain largely unknown. However, based on its structural similarity to other fatty acid esters, it is hypothesized that the compound may interact with various biological targets through hydrophobic interactions and hydrogen bonding . These interactions can influence cell membrane fluidity and function, potentially affecting lipid metabolism and signal transduction pathways.
Pharmacokinetics
Hexadecanoic acid esters are primarily metabolized in the liver, with excretion occurring via urine and feces. The compound's biological activity may be influenced by environmental factors such as temperature and pH.
Biochemical Pathways
Fatty acid esters like Hexadecanoic acid play roles in several biochemical pathways:
- Lipid Metabolism : Involved in the synthesis and degradation of lipids.
- Signal Transduction : May participate in cellular signaling processes that regulate various physiological functions.
Study 1: Interaction with Cell Membranes
In a study examining the effects of fatty acid esters on cell membranes, it was found that compounds similar to Hexadecanoic acid can alter membrane fluidity. This alteration may enhance or inhibit the activity of membrane-bound enzymes, thereby influencing cellular responses to external stimuli.
Study 2: Role in Energy Storage
Research indicates that fatty acid esters are crucial in energy storage mechanisms within cells. Hexadecanoic acid's structure suggests it could serve as a reserve energy source, particularly in adipose tissues where lipid storage is prevalent.
Study 3: Potential Therapeutic Applications
Emerging studies suggest that fatty acid esters may have therapeutic potential in treating metabolic disorders due to their roles in lipid metabolism. Hexadecanoic acid's interaction with metabolic pathways could make it a candidate for further investigation in this area.
Scientific Research Applications
Scientific Research Applications
- Interaction with Cell Membranes: Fatty acid esters, structurally similar to Hexadecanoic acid, can alter cell membrane fluidity, which may affect the activity of membrane-bound enzymes and influence cellular responses to external stimuli.
- Role in Energy Storage: Hexadecanoic acid, as a fatty acid ester, can serve as an energy reserve, especially in adipose tissues where lipid storage is prevalent.
- Potential Therapeutic Applications: Fatty acid esters may have therapeutic potential in treating metabolic disorders because of their roles in lipid metabolism, making Hexadecanoic acid a candidate for further investigation in this area.
Physicochemical Properties
- IUPAC Name: (2-hydroxy-3-tetradecanoyloxypropyl) hexadecanoate
- CAS Number: 17637-37-5
- Molecular Weight: 540.9 g/mol
- Molecular Formula: C33H64O5
- Melting Point: 63.5-64 °C
Biochemical Pathways
Fatty acid esters like Hexadecanoic acid are involved in lipid metabolism and signal transduction:
- Lipid Metabolism: These compounds participate in the synthesis and degradation of lipids.
- Signal Transduction: They may be involved in cellular signaling processes that regulate various physiological functions.
Pharmacokinetics
Hexadecanoic acid esters are metabolized primarily in the liver and excreted via urine and feces. Its biological activity can be influenced by environmental factors such as temperature and pH.
Studies
- Cell Membrane Effects: Studies have shown that fatty acid esters can modify cell membrane fluidity, potentially enhancing or inhibiting the activity of membrane-bound enzymes, thereby affecting cellular responses to external stimuli.
- Energy Storage Mechanisms: Research suggests that fatty acid esters are crucial in energy storage within cells, indicating that Hexadecanoic acid could act as a reserve energy source, especially in adipose tissues.
- Therapeutic Potential: Emerging studies propose that fatty acid esters may have therapeutic applications in treating metabolic disorders due to their roles in lipid metabolism. Further investigation into Hexadecanoic acid's interaction with metabolic pathways may be warranted.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of hydroxy-substituted glycerol esters. Below is a detailed comparison with structurally related compounds:
Esters with Varied Acyl Chain Lengths
9-Octadecenoic Acid (Z)-, 2-Hydroxy-3-[(1-Oxohexadecyl)Oxy]Propyl Ester Structure: Features a C16 acyl chain (hexadecyl) instead of C14 (tetradecyl) and an unsaturated C18 backbone. Source: Detected in polyhydroxybutyrate (PHB) extracts from Brachybacterium paraconglomeratum . Properties: Higher molecular weight (C18 vs. C16) and unsaturation may enhance flexibility in biopolymers. Used in PHB production due to improved thermal stability compared to saturated analogs .
Decanoic Acid, 2-Hydroxy-3-[(1-Oxooctyl)Oxy]Propyl Ester Structure: Shorter acyl chains (C10 decanoic acid and C8 oxooctyl) . Properties: Reduced hydrophobicity and lower melting point (predicted), making it more soluble in polar solvents. Found in cocoa pod husk extracts, suggesting antioxidant roles .
Positional Isomers and Substitution Patterns
Hexadecanoic Acid, 2,3-Bis[(Trimethylsilyl)Oxy]Propyl Ester Structure: Trimethylsilyl (TMS) groups replace acyloxy chains at positions 2 and 3 . Properties: Enhanced volatility for gas chromatography (GC-MS) analysis. Used in analytical derivatization but lacks biological relevance due to synthetic modification .
2,3-Bis(Tetradecanoyloxy)Propyl Palmitate Structure: Two tetradecanoyloxy groups and one palmitate (C16) on glycerol . Properties: Increased hydrophobicity and molecular weight (C47H90O6 vs. C33H62O5 of the target compound). Found in lipid-rich matrices like cheese, contributing to texture and flavor retention .
Hydroxy vs. Phosphate Substitutions
1-Palmitoyl Lysophosphatidic Acid (LPA) Structure: Phosphate group at position 3 instead of tetradecanoyloxy . Properties: Polar head group enables cell signaling roles (e.g., platelet activation, smooth muscle contraction). Contrasts with the nonpolar, storage-associated function of the target ester .
Hexadecanoic Acid, 2,3-Dihydroxypropyl Ester Structure: Free hydroxyl groups at positions 2 and 3 instead of acyloxy chains . Properties: Higher hydrophilicity; acts as an emulsifier in plant extracts. Found in Benincasa hispida seeds and Vernonia amygdalina, where it enhances antioxidant activity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Natural Source | Key Properties/Applications |
|---|---|---|---|---|---|
| Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester | C33H62O5 | 538.84 | C14 acyloxy, C16 backbone, hydroxyl | T2 Ras cheese, medicinal plants | Lipid metabolism, emulsification |
| 9-Octadecenoic acid (Z)-, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester | C37H68O5 | 592.95 | C16 acyloxy, unsaturated C18 backbone | Brachybacterium paraconglomeratum | PHB production, bioplastic flexibility |
| Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester | C21H40O5 | 372.54 | C8 acyloxy, C10 backbone | Cocoa pod husk | Antioxidant, food preservative |
| Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester | C22H48O3Si2 | 464.85 | TMS groups | Synthetic derivatization | GC-MS analysis |
| 2,3-Bis(tetradecanoyloxy)propyl palmitate | C47H90O6 | 751.23 | Two C14 acyloxy, one C16 | Cheese, dairy products | Texture enhancement, flavor retention |
| 1-Palmitoyl lysophosphatidic acid | C19H39O7P | 434.50 | Phosphate group | Mammalian cell membranes | Cell signaling, mitogenesis |
Key Research Findings
- Antimicrobial Activity: Shorter-chain derivatives like decanoic acid esters exhibit significant antimicrobial effects against pathogens such as E. coli and Staphylococcus aureus .
- Structural Impact on Function : Hydroxyl and acyloxy substitutions dictate solubility and bioactivity. For example, free hydroxyls in dihydroxypropyl esters enhance antioxidant capacity, while phosphorylated analogs like LPA mediate cellular processes .
Q & A
Q. Table 1: Key GC-MS Peaks for Identification
| Retention Time (min) | Identified Compound | Signal Intensity | Reference |
|---|---|---|---|
| 35.441 | Target ester (95% similarity) | High |
Advanced Question: How can researchers resolve contradictions in spectral data when synthesizing or isolating this ester?
Answer:
Contradictions often arise from regioisomeric impurities or stereochemical variability. For synthesis, use stepwise esterification with protective groups to ensure regioselectivity at the 2-hydroxy and 3-oxy positions . In isolation (e.g., from microbial PHB), cross-validate GC-MS with high-resolution LC-MS/MS to distinguish isobaric interferences. NMR diffusion-ordered spectroscopy (DOSY) can separate overlapping signals from co-eluting compounds .
Basic Question: What is the role of this ester in polyhydroxybutyrate (PHB) biosynthesis in Brachybacterium paraconglomeratum?
Answer:
The ester is a derivative detected during PHB methanolysis, suggesting it may act as a metabolic intermediate or degradation product. Its presence correlates with PHB yield (129 mg/gdcw), implicating it in carbon storage or stress response pathways . Further studies should target knockout mutants to elucidate enzymatic pathways.
Advanced Question: What methodological challenges arise in quantifying this ester in food matrices like Ras cheese?
Answer:
Matrix complexity (e.g., lipids, proteins) necessitates solid-phase extraction (SPE) or pressurized liquid extraction (PLE) for purification . Quantify via isotope dilution MS using ¹³C-labeled internal standards to correct for ionization suppression. Recovery rates should be validated against spiked samples due to low natural abundance (~0.68–1.62% in cheese lipid fractions) .
Basic Question: How can the stability of this ester be assessed under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies:
- Hydrolytic Stability: Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC-UV (λ = 210 nm).
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for ester bonds) .
- Oxidative Stability: Expose to H₂O₂ or radical initiators, followed by GC-MS to detect oxidation byproducts (e.g., ketones or shorter-chain acids) .
Advanced Question: How does the ester’s stereochemistry influence its biological interactions in lipid membranes?
Answer:
Molecular dynamics simulations reveal that the (R)-configuration at the 2-hydroxy group enhances membrane insertion via hydrogen bonding with phospholipid headgroups. Compare synthetic enantiomers using surface plasmon resonance (SPR) to measure binding kinetics to model membranes . In vitro assays with fluorescent probes (e.g., Laurdan) can assess membrane fluidity changes .
Basic Question: What environmental monitoring strategies are suitable for detecting this ester in ecosystems?
Answer:
Passive sampling (e.g., silicone rubber devices) combined with GC-MS/MS enables detection in water/sediments. Prioritize regions near industrial or agricultural PHB production sites. Biomonitoring in aquatic organisms (e.g., lipid-rich tissues of fish) via pressurized solvent extraction improves sensitivity .
Advanced Question: Can computational methods predict the ester’s physicochemical properties for drug delivery applications?
Answer:
Quantitative structure-property relationship (QSPR) models predict logP (~4.0) and polar surface area (113 Ų), indicating moderate hydrophobicity suitable for lipid nanoparticle carriers . Molecular docking (e.g., AutoDock Vina) evaluates affinity for targets like lipases or serum albumin, guiding formulation design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
